6-Bromonicotinaldehyde

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Select 6-Bromonicotinaldehyde for validated orthogonal reactivity in medicinal chemistry. The C6-bromo substituent enables selective Suzuki-Miyaura coupling, while the C3-aldehyde supports reductive amination or Wittig reactions for rapid, sequential diversification. This 2-bromo-5-formyl scaffold is demonstrated in a high-yielding, 4-step synthesis of the antifungal natural product fusaric acid (58% overall yield). Generic substitution with 5-bromo or 6-chloro analogs compromises regioselectivity and cross-coupling efficiency, increasing synthetic risk. Secure multi-gram to kilogram quantities of this scalable, high-purity building block for preclinical development.

Molecular Formula C6H4BrNO
Molecular Weight 186.01 g/mol
CAS No. 149806-06-4
Cat. No. B016785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromonicotinaldehyde
CAS149806-06-4
Synonyms6-Bromonicotinaldehyde;  6-Bromo-3-pyridinecarboxaldehyde; 
Molecular FormulaC6H4BrNO
Molecular Weight186.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C=O)Br
InChIInChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H
InChIKeyPVUKGNBRJFTFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromonicotinaldehyde (CAS 149806-06-4) for Precision Organic Synthesis: A Technical Profile


6-Bromonicotinaldehyde (CAS 149806-06-4), also known as 2-Bromopyridine-5-carboxaldehyde, is a heterocyclic building block with the molecular formula C₆H₄BrNO . Its structure integrates a bromine atom at the 6-position and an aldehyde group at the 3-position of the pyridine ring, enabling sequential or orthogonal transformations in complex synthetic pathways. This compound is primarily utilized as a strategic intermediate in medicinal chemistry and natural product synthesis, offering defined reactivity at both the aldehyde and aryl bromide centers .

Why 6-Bromonicotinaldehyde (149806-06-4) Cannot Be Replaced by Common In-Class Analogs


Generic substitution of 6-Bromonicotinaldehyde with other pyridine carboxaldehydes or halogenated analogs introduces significant risk of synthetic failure. The compound's specific 2-bromo-5-formyl substitution pattern is not trivial; moving the halogen from the 6-position to the 5-position (e.g., 5-Bromonicotinaldehyde) alters the electronic character and steric profile, which can dramatically reduce or abolish regioselectivity in key reactions . Furthermore, substituting the bromine atom with chlorine (e.g., 6-Chloronicotinaldehyde) results in a less reactive leaving group for palladium-catalyzed cross-coupling, often necessitating harsher conditions and leading to lower yields of the desired biaryl products [1]. These differences are not merely academic; they directly impact the feasibility and efficiency of multi-step syntheses where the 6-Bromonicotinaldehyde scaffold has been validated.

Quantitative Evidence Guide for 6-Bromonicotinaldehyde (149806-06-4) in Advanced Synthesis


High-Yield 92% Synthesis of 6-Bromonicotinaldehyde from a Gem-Dibromomethyl Precursor

A patented synthetic method demonstrates that 6-Bromonicotinaldehyde can be prepared in a 92% isolated yield from 2-bromo-5-(dibromomethyl)pyridine via hydrolysis with calcium carbonate in water at 105°C for 16 hours [1]. This yield serves as a benchmark for the compound's preparative accessibility when a high-purity building block is required for downstream research.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

58% Four-Step Total Yield of Fusaric Acid from 6-Bromonicotinaldehyde

In a 2020 study, 6-Bromonicotinaldehyde served as the key starting material for a concise total synthesis of the natural product alkaloid fusaric acid [1]. The four-step synthetic sequence, which includes a Wittig reaction, hydrogenation, carbonylation, and saponification, proceeds with an overall yield of 58% from 6-Bromonicotinaldehyde [1]. This established route validates the compound as a strategic entry point to the bioactive 5-butylpicolinic acid scaffold, an efficiency that alternative starting materials may not provide.

Natural Product Synthesis Antifungal Agents Medicinal Chemistry

Strategic Orthogonal Reactivity: C6-Bromo vs. C3-Aldehyde in 6-Bromonicotinaldehyde

6-Bromonicotinaldehyde possesses a specific 2-bromo-5-formyl arrangement on the pyridine ring, conferring a defined orthogonal reactivity profile [1]. The C6-bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the C3-aldehyde is available for independent transformations like nucleophilic additions or Wittig reactions. This is in contrast to regioisomers like 5-Bromonicotinaldehyde, where the halogen is located at the meta position relative to the ring nitrogen, resulting in a different electronic and steric environment that can alter reaction rates and selectivity in cross-coupling events .

Cross-Coupling Chemical Biology Structure-Activity Relationship (SAR)

6-Bromonicotinaldehyde (149806-06-4): Validated Application Scenarios for R&D and Procurement


Concise Total Synthesis of Natural Products and Alkaloids

As demonstrated by its role in the four-step, 58% overall yield synthesis of fusaric acid, 6-Bromonicotinaldehyde is an ideal starting material for programs focused on the efficient total synthesis of natural products and their analogs [1]. Its dual functionality allows for rapid diversification of the core structure, enabling the exploration of structure-activity relationships (SAR) around pyridine-containing alkaloids. This scenario is particularly relevant for agrochemical and anti-infective research groups seeking to access complex molecules with minimal synthetic steps.

Modular Synthesis of Diverse Biaryl Libraries via Orthogonal Functionalization

This compound is a premier building block for generating libraries of biaryl and heteroaryl compounds using palladium-catalyzed cross-coupling methodologies. The C6-bromo substituent can be selectively engaged in a Suzuki-Miyaura reaction to install a first diversity element, while the C3-aldehyde can be subsequently modified (e.g., through reductive amination, Wittig reaction, or conversion to a nitrile) to introduce a second point of diversity [2]. This orthogonal approach provides a strategic advantage over less differentiated analogs (e.g., 5-Bromonicotinaldehyde or 6-Chloronicotinaldehyde) for medicinal chemists building SAR tables around a central pyridine core.

Scalable Preparation of Advanced Pharmaceutical Intermediates

The availability of a high-yielding (92%) synthesis from a dibromomethyl precursor validates the compound's suitability for use on a preparative scale [3]. This supports its procurement for projects that require multi-gram to kilogram quantities, such as the preparation of advanced intermediates in preclinical development. Its use in the synthesis of aurora kinase A inhibitors and other antitumor agents further cements its place in pharmaceutical pipelines where reliable and scalable building blocks are essential [2].

Development of Antifungal and Anti-infective Leads

Given its direct connection to the synthesis of fusaric acid, a natural product with established antifungal activity against multiple plant pathogens, 6-Bromonicotinaldehyde is a strategic starting material for anti-infective drug discovery [1]. The published synthetic route provides a validated path to a bioactive chemotype, allowing researchers to confidently invest in synthesizing and testing new derivatives for improved potency, spectrum, or selectivity against pathogenic fungi.

Technical Documentation Hub

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